molecular formula C29H31NO6 B10788246 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid

2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid

Cat. No.: B10788246
M. Wt: 489.6 g/mol
InChI Key: FTSCFVVSJVAFEZ-UHFFFAOYSA-N
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Description

2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoxazole moiety, a naphthalene ring, and a malonic acid group, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents include ortho-aminophenols and carboxylic acids or their derivatives.

    Naphthalene Ring Functionalization: The naphthalene ring is functionalized through electrophilic aromatic substitution reactions, introducing the desired substituents.

    Linking the Benzoxazole and Naphthalene Units: This step involves the formation of an ether linkage between the benzoxazole and naphthalene units, typically using a Williamson ether synthesis.

    Introduction of the Malonic Acid Group: The final step involves the alkylation of malonic acid with the previously synthesized intermediate, forming the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. The naphthalene ring can enhance the compound’s ability to intercalate into DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid is unique due to its combination of benzoxazole, naphthalene, and malonic acid moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H31NO6

Molecular Weight

489.6 g/mol

IUPAC Name

2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioic acid

InChI

InChI=1S/C29H31NO6/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34)

InChI Key

FTSCFVVSJVAFEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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